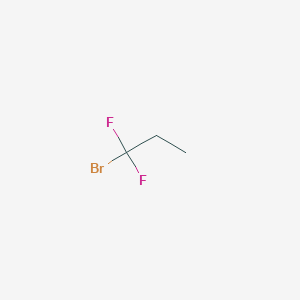

1-Bromo-1,1-difluoropropane

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-1,1-difluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrF2/c1-2-3(4,5)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRFPPAXFPJZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345618 | |

| Record name | 1-Bromo-1,1-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-89-3 | |

| Record name | 1-Bromo-1,1-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 1,1 Difluoropropane

Direct Halogenation Strategies for the Synthesis of 1-Bromo-1,1-difluoropropane

Direct halogenation involves the substitution of a hydrogen atom on the 1,1-difluoropropane backbone with a bromine atom. The feasibility and outcome of this approach are heavily dependent on the reaction mechanism, which can be either radical- or ionic-based.

Radical Bromination Pathways to the this compound Skeleton

Free-radical halogenation is a common method for functionalizing alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of 1,1-difluoropropane (CH₃CH₂CHF₂), the initiation step involves the homolytic cleavage of the bromine molecule (Br₂) by heat or UV light to generate two bromine radicals (Br•).

The propagation steps are crucial for determining the product's regioselectivity:

A bromine radical abstracts a hydrogen atom from the 1,1-difluoropropane molecule, forming hydrogen bromide (HBr) and a difluoropropyl radical.

This radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.

The selectivity of radical bromination is a key consideration. Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.commasterorganicchemistry.com The stability of the radical intermediate dictates the major product, with the order of stability being tertiary > secondary > primary. The 1,1-difluoropropane molecule has three distinct types of C-H bonds:

C1: One tertiary hydrogen.

C2: Two secondary hydrogens.

C3: Three primary hydrogens.

Based on radical stability, abstraction of the tertiary hydrogen at the C1 position would be expected to be favored. However, the strong electron-withdrawing effect of the two adjacent fluorine atoms can destabilize the resulting radical at C1, potentially shifting the selectivity towards the C2 or C3 positions. Therefore, while radical bromination is a viable pathway, it may result in a mixture of isomers, requiring careful optimization of reaction conditions to achieve the desired regioselectivity for this compound.

Electrophilic Bromination Considerations for Difluoroalkanes

Electrophilic halogenation is a characteristic reaction of electron-rich species like alkenes, alkynes, and activated aromatic compounds. organic-chemistry.orgchemtube3d.comyoutube.commasterorganicchemistry.com Alkanes, being saturated hydrocarbons with strong, nonpolar C-H and C-C bonds, are generally inert to electrophilic attack.

The substrate, 1,1-difluoropropane, is particularly deactivated towards electrophiles. The two fluorine atoms on the C1 carbon are highly electronegative, exerting a strong negative inductive effect (-I) that withdraws electron density from the rest of the molecule. This reduction in electron density makes the alkane backbone highly electron-deficient and thus, a poor candidate for reaction with an electrophile like Br⁺. Consequently, electrophilic bromination is not considered a practical or viable strategy for the synthesis of this compound from 1,1-difluoropropane.

Functional Group Interconversion Routes to this compound

An alternative to direct C-H functionalization is the synthesis of the target molecule from precursors that already contain a functional group, which can be chemically converted to the desired halide.

Precursor Synthesis via Deoxofluorination for Geminal Difluoroalkane Formation

A robust method for creating the gem-difluoro moiety (a carbon atom bonded to two fluorine atoms) is through the deoxofluorination of a carbonyl compound. acsgcipr.org In this approach, the 1,1-difluoropropane skeleton is first synthesized from a suitable three-carbon aldehyde or ketone, such as propanal or acetone. This difluorinated precursor is then subjected to a subsequent bromination step.

The deoxofluorination reaction replaces the carbonyl oxygen atom with two fluorine atoms. This transformation is typically achieved using specialized sulfur-based fluorinating agents. acsgcipr.org Common reagents for this purpose include (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). enamine.netsigmaaldrich.com Other modern reagents like XtalFluor-E have also been developed for the deoxofluorination of aldehydes. thieme-connect.comrsc.org

The general transformation can be represented as:

CH₃CH₂CHO (Propanal) + Deoxofluorinating Agent → CH₃CH₂CHF₂ (1,1-Difluoropropane)

Once the 1,1-difluoropropane precursor is synthesized, it can be brominated, for example, via the radical pathway described in section 2.1.1. This two-step approach allows for the strategic construction of the gem-difluoro group before the introduction of the bromine atom.

Interactive Table 1: Common Deoxofluorination Reagents

Click to view data

| Reagent Name | Acronym | Typical Substrates |

| (Diethylamino)sulfur trifluoride | DAST | Alcohols, Aldehydes, Ketones |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Alcohols, Aldehydes, Ketones |

| Morpholinosulfur trifluoride | Morph-DAST | Aldehydes, Ketones |

| XtalFluor-E | --- | Aldehydes |

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions, often referred to as Finkelstein reactions, provide another route for synthesizing alkyl halides. In the context of this compound, this could theoretically involve starting with a precursor like 1-chloro-1,1-difluoropropane and exchanging the chlorine atom for a bromine atom.

However, traditional Finkelstein reactions (e.g., using NaBr in acetone) are typically most effective for converting alkyl chlorides or bromides to alkyl iodides. The exchange of a chlorine for a bromine can be challenging. Furthermore, the presence of fluorine atoms on the same carbon as the target halogen can significantly influence the reactivity of the C-Cl bond, often making it less susceptible to nucleophilic substitution.

More advanced methods may be required to facilitate such a transformation. For instance, specialized catalytic systems could potentially enable this type of halogen exchange, but the regioselectivity would be a critical factor if other reactive sites are present in the molecule.

Catalytic Approaches to C-Br and C-F Bond Formation Relevant to this compound

Modern synthetic chemistry has seen significant advances in catalytic methods for forming carbon-halogen bonds, offering potential pathways that are more selective and efficient than traditional stoichiometric methods.

The catalytic formation of C-F bonds is an active area of research. nih.gov While often focused on the synthesis of aryl fluorides or the fluorination of complex molecules, the development of new fluorinating reagents and catalytic systems could provide novel entries to gem-difluoroalkane precursors. nih.govnih.govresearchgate.net For example, catalytic methods that enable the transfer of HF equivalents to alkynes can generate difluoroalkanes. chemrxiv.org

Similarly, catalytic C-H bromination has emerged as a powerful tool. Transition metal catalysts, particularly those based on iron, can mediate the selective halogenation of C(sp³)–H bonds under mild conditions. rsc.org Photoredox catalysis using visible light also offers innovative, catalyst-driven methods for site-selective C-H bromination. researchgate.net While the direct, selective catalytic bromination of the C1 position of 1,1-difluoropropane remains a specific challenge, these evolving catalytic strategies represent the forefront of research for creating C-Br and C-F bonds and could be adapted for the synthesis of molecules like this compound. The development of catalysts that can overcome the electronic deactivation caused by the fluorine atoms is key to applying these methods successfully.

Interactive Table 2: Examples of Catalytic Systems for Halogenation

Click to view data

| Reaction Type | Catalyst System Example | Target Bond |

| C-H Bromination | Iron(III)-acacen-halide | C(sp³)-Br |

| C-F Amination | Ligand-free Iron-catalyzed | C(sp²)-F (Aryl) |

| Defluoro-silylation | Nickel(0)-based system | C(sp²)-F (Aryl) |

| HF Transfer | BF₃-OEt₂ | C-F |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of synthetic routes to this compound would focus on maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters for optimization include temperature, reaction time, catalyst or initiator choice, and the molar ratio of reactants.

Free-Radical Bromination of 1,1-difluoropropane:

This method involves the substitution of a hydrogen atom on the propane (B168953) chain with a bromine atom, initiated by a free radical source, typically UV light or a chemical initiator. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

The selectivity of free-radical bromination is a critical factor. Bromination is generally more selective than chlorination due to the lower reactivity of the bromine radical. In the case of 1,1-difluoropropane, the primary hydrogens on the methyl group (C3) and the methylene (B1212753) group (C2) are potential sites for substitution. However, the electron-withdrawing nature of the two fluorine atoms on C1 would deactivate the adjacent C2 position, making the C3 position the more likely site for hydrogen abstraction, leading to the formation of 3-bromo-1,1-difluoropropane. To obtain the desired this compound, the starting material would need to be different, or a rearrangement would need to occur, which is less likely under these conditions. A more direct route would be the addition of HBr to 1,1-difluoropropene.

Hydrobromination of 1,1-difluoropropene:

The addition of hydrogen bromide (HBr) across the double bond of 1,1-difluoropropene can proceed via either a Markovnikov or anti-Markovnikov mechanism, depending on the reaction conditions.

Markovnikov Addition: In the absence of free-radical initiators, the reaction follows an electrophilic addition mechanism. The hydrogen atom of HBr adds to the carbon atom that already has more hydrogen atoms (the C2 carbon), and the bromine atom adds to the carbon with fewer hydrogen atoms (the C1 carbon). This would yield the desired this compound.

Anti-Markovnikov Addition: In the presence of peroxides or UV light, the reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, where the bromine atom adds to the C2 carbon, yielding 2-bromo-1,1-difluoropropane.

To enhance the yield of this compound, conditions favoring the Markovnikov addition must be optimized. This includes the exclusion of light and radical initiators, and potentially the use of a polar solvent to stabilize the carbocation intermediate.

Optimization Parameters:

The following table outlines key parameters that would be optimized to enhance the yield of this compound via the hydrobromination of 1,1-difluoropropene.

| Parameter | Condition to Optimize for Markovnikov Addition | Rationale for Yield Enhancement | Potential Side Reactions to Minimize |

| Initiator | Exclusion of peroxides and UV light | Prevents the formation of the anti-Markovnikov product (2-bromo-1,1-difluoropropane) by suppressing the free-radical pathway. | Polymerization of the alkene. |

| Solvent | Use of polar, aprotic solvents (e.g., dichloromethane, diethyl ether) | Stabilizes the carbocation intermediate formed during electrophilic addition, thereby increasing the reaction rate and selectivity for the Markovnikov product. | Solvent participation in the reaction. |

| Temperature | Low to moderate temperatures | Reduces the likelihood of side reactions, such as polymerization and rearrangements. Higher temperatures can favor elimination reactions. | Formation of elimination products. |

| Reactant Ratio | Slight excess of hydrogen bromide | Ensures complete conversion of the starting alkene, 1,1-difluoropropene, driving the reaction towards the product. | Excess HBr may need to be neutralized or removed during workup. |

| Catalyst | Use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Can polarize the H-Br bond, increasing the electrophilicity of the hydrogen and promoting the electrophilic addition mechanism. | Catalyst deactivation or side reactions. |

Green Chemistry Principles Applied to the Preparation of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, energy efficiency, and waste reduction.

Atom Economy: The hydrobromination of 1,1-difluoropropene is an addition reaction and thus has a 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product. This is a key advantage from a green chemistry perspective.

Use of Safer Solvents and Reagents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

Solvent Selection: Exploring the use of greener solvents such as ionic liquids or supercritical fluids could reduce the environmental footprint. For some reactions, it may be possible to run them under solvent-free conditions.

Brominating Agents: While HBr is used in hydrobromination, for free-radical bromination, alternatives to elemental bromine (Br₂) are often sought due to its high toxicity and corrosiveness. N-Bromosuccinimide (NBS) is a common alternative that is easier and safer to handle.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, thus saving energy.

Phase-Transfer Catalysis (PTC): If the reaction involves reactants in different phases (e.g., an aqueous solution of HBr and an organic solution of the alkene), a phase-transfer catalyst can facilitate the reaction, eliminating the need for harsh solvents that dissolve both reactants. crdeepjournal.orgmdpi.com PTC can lead to higher yields, reduced reaction times, and easier workup. crdeepjournal.org

Photocatalysis: For reactions that require light, such as photoredox catalysis, the use of visible light photocatalysts can be more energy-efficient and selective than using high-energy UV light. organic-chemistry.org

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This can be achieved by:

Conducting reactions at ambient temperature and pressure whenever possible.

The following table summarizes the application of green chemistry principles to the potential synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Prevention of Waste | Optimizing reactions to achieve high selectivity and yield, minimizing byproduct formation. | Reduced need for purification, less waste generated. |

| Atom Economy | Utilizing addition reactions like hydrobromination of 1,1-difluoropropene. | Maximizes the incorporation of raw materials into the final product. |

| Less Hazardous Chemical Syntheses | Using safer brominating agents like N-Bromosuccinimide (NBS) instead of Br₂ for any radical-based routes. | Reduced risk to chemists and the environment. |

| Designing Safer Chemicals | The product itself is the target; this principle is more applicable to the design of the end-use of the chemical. | Not directly applicable to the synthesis itself. |

| Safer Solvents and Auxiliaries | Replacing volatile organic compounds with ionic liquids, supercritical fluids, or conducting reactions under solvent-free conditions. | Reduced air pollution, toxicity, and flammability hazards. |

| Design for Energy Efficiency | Using catalysis to lower reaction temperatures, or employing microwave or photochemical methods. organic-chemistry.orgjddhs.com | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Sourcing starting materials (propane or propene derivatives) from bio-based sources if available. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Avoiding the use of protecting groups or unnecessary derivatization steps. | Fewer reaction steps, leading to higher overall yield and less waste. |

| Catalysis | Employing phase-transfer catalysts or photocatalysts to improve reaction efficiency and selectivity. crdeepjournal.orgorganic-chemistry.org | Milder reaction conditions, lower energy requirements, and potentially higher yields. |

| Design for Degradation | Not directly applicable to the synthesis, but to the lifecycle of the product. | N/A |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation. | Improved safety and efficiency, reduced waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. | Enhanced laboratory and industrial safety. |

Reactivity Patterns and Mechanistic Investigations of 1 Bromo 1,1 Difluoropropane

Nucleophilic Substitution Reactions Involving the Bromine Center

The polarized C-Br bond in 1-bromo-1,1-difluoropropane renders the C1 carbon electrophilic and thus susceptible to attack by nucleophiles. The two fluorine atoms on the same carbon atom significantly increase this electrophilicity through their strong electron-withdrawing inductive effects. This enhanced positive character at the reaction center is a key factor in its susceptibility to nucleophilic substitution.

Nucleophilic substitution at the C1 position of this compound is expected to proceed via a bimolecular (S_N2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom. This "backside attack" results in the simultaneous formation of a new carbon-nucleophile bond and the breaking of the C-Br bond, leading to an inversion of stereochemistry if the carbon were chiral.

The rate of the S_N2 reaction is influenced by several factors, including the steric hindrance around the reaction center, the strength of the nucleophile, and the nature of the solvent. As a secondary halide, this compound is sterically more hindered than a primary halide, which may slow the reaction rate. However, the strong inductive effect of the adjacent fluorine atoms can accelerate the reaction by making the carbon center more attractive to the incoming nucleophile.

A variety of nucleophiles can be employed to displace the bromide ion, leading to a range of difluorinated propane (B168953) derivatives. The table below outlines potential S_N2 reactions based on established principles of nucleophilic substitution.

Table 1: Predicted S_N2 Reactions of this compound

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 1,1-Difluoropropan-1-ol |

| Cyanide | Sodium Cyanide (NaCN) | 2,2-Difluorobutanenitrile |

| Azide | Sodium Azide (NaN₃) | 1-Azido-1,1-difluoropropane |

| Thiolate | Sodium Hydrosulfide (NaSH) | 1,1-Difluoropropane-1-thiol |

Grignard Reagents: this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form a Grignard reagent. This reaction involves the oxidative insertion of magnesium into the C-Br bond.

CH₃CH₂CF₂Br + Mg → CH₃CH₂CF₂MgBr

The resulting organometallic compound, (1,1-difluoropropyl)magnesium bromide, features a carbon-magnesium bond that reverses the normal polarity of the carbon atom, a phenomenon known as "umpolung." This makes the C1 carbon strongly nucleophilic and basic. This reagent is a valuable intermediate for forming new carbon-carbon bonds by reacting with various electrophiles.

Organolithium Compounds: The formation of an organolithium derivative is also feasible, typically through reaction with two equivalents of lithium metal or via lithium-halogen exchange with an alkyllithium reagent like n-butyllithium.

CH₃CH₂CF₂Br + 2 Li → CH₃CH₂CF₂Li + LiBr

The resulting 1,1-difluoropropyllithium is an even more potent nucleophile and base than its Grignard counterpart.

The reactivity of these organometallic intermediates is summarized in the table below.

Table 2: Reactivity of Organometallic Derivatives of this compound

| Reagent Type | Electrophile | Product Type |

|---|---|---|

| Grignard/Organolithium | Formaldehyde (CH₂O) | Primary Alcohol |

| Grignard/Organolithium | Aldehyde (R'CHO) | Secondary Alcohol |

| Grignard/Organolithium | Ketone (R'COR") | Tertiary Alcohol |

| Grignard/Organolithium | Carbon Dioxide (CO₂) | Carboxylic Acid |

Elimination Reactions Leading to Fluorinated Alkenes

When treated with a base, this compound can undergo an elimination reaction, specifically dehydrobromination, to yield a fluorinated alkene. The reaction involves the removal of a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, and the subsequent or simultaneous expulsion of the bromide ion.

The mechanism of dehydrobromination is highly dependent on the reaction conditions. A strong base will abstract a proton from the C2 carbon, leading to the formation of a double bond between C1 and C2 and the loss of the bromide leaving group.

CH₃CH₂CF₂Br + Base → CH₃CH=CF₂ + H-Base⁺ + Br⁻

In the case of this compound, there is only one type of β-hydrogen (on the -CH₂- group). Therefore, the elimination reaction is highly regioselective, yielding exclusively 1,1-difluoroprop-1-ene .

Elimination reactions can proceed through two primary pathways: the unimolecular (E1) and bimolecular (E2) mechanisms.

E2 Pathway: This is a concerted, single-step process where the base abstracts the β-proton at the same time as the C-Br bond breaks. The rate of this reaction is dependent on the concentration of both the substrate and the base (Rate = k[Substrate][Base]). E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and less polar solvents.

E1 Pathway: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, a weak base (often the solvent) removes a β-proton to form the alkene. The rate is dependent only on the substrate concentration (Rate = k[Substrate]). E1 reactions are favored by polar protic solvents, weak bases, and higher temperatures. For this compound, the formation of the secondary carbocation CH₃CH₂C⁺F₂ would be the first step. However, the electron-withdrawing fluorine atoms would significantly destabilize this adjacent positive charge, making the E1 pathway less likely compared to the E2 pathway.

The choice between these competing pathways is controlled by several factors, as detailed in the table below.

Table 3: Factors Controlling E1 vs. E2 Pathways for this compound

| Factor | Favors E2 Pathway | Favors E1 Pathway |

|---|---|---|

| Base | Strong, high concentration (e.g., RO⁻, OH⁻) | Weak, low concentration (e.g., H₂O, ROH) |

| Solvent | Aprotic or less polar | Polar protic (e.g., ethanol, water) |

| Substrate | Secondary (competes with S_N2) | Secondary (competes with S_N1) |

| Kinetics | Bimolecular | Unimolecular |

| Intermediate | None (concerted transition state) | Carbocation |

Given the secondary nature of the substrate and the destabilizing effect of the fluorine atoms on a potential carbocation, the E2 mechanism is the more probable pathway for the dehydrobromination of this compound, especially when a strong base is utilized.

Radical Reactions and Homolytic Cleavage of the C-Br Bond in this compound

The carbon-bromine bond is the weakest covalent bond in the this compound molecule and can undergo homolytic cleavage when subjected to energy in the form of ultraviolet (UV) light or high temperatures. This process breaks the bond symmetrically, with each atom retaining one of the bonding electrons, thereby generating two radical species.

CH₃CH₂CF₂Br --(UV light or Heat)--> CH₃CH₂CF₂• + Br•

The products are the 1,1-difluoropropyl radical and a bromine radical. These radical intermediates are highly reactive and can participate in a variety of subsequent reactions characteristic of free-radical processes:

Hydrogen Abstraction: The 1,1-difluoropropyl radical can abstract a hydrogen atom from another molecule to form 1,1-difluoropropane.

Addition to Alkenes: The radical can add across the double bond of an alkene, initiating a radical polymerization process.

Dimerization: Two 1,1-difluoropropyl radicals can combine to form 2,2,3,3-tetrafluorohexane.

The initiation of such radical reactions is a key step in certain polymerization processes and other radical-mediated synthetic transformations.

Photochemical and Thermal Radical Initiated Transformations

While specific studies on the photochemical and thermal radical initiated transformations of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of similar halogenated alkanes. The C-Br bond is significantly weaker than the C-F and C-C bonds, making it the most likely site for homolytic cleavage under photochemical or thermal initiation.

Upon irradiation with UV light or heating, this compound is expected to generate a 1,1-difluoropropyl radical and a bromine radical.

Initiation Step: CH₃CH₂CBrF₂ → CH₃CH₂ĊF₂ + Br•

The resulting 1,1-difluoropropyl radical is a key intermediate that can participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems. The stability of this radical is influenced by the two fluorine atoms, which can have competing effects: the electron-withdrawing inductive effect can be destabilizing, while hyperconjugation and potential capto-dative effects might offer some stabilization.

In the absence of other reagents, termination steps would involve the recombination of radicals to form butane derivatives or the starting material.

Termination Steps: 2 CH₃CH₂ĊF₂ → CH₃CH₂CF₂CF₂CH₂CH₃ CH₃CH₂ĊF₂ + Br• → CH₃CH₂CBrF₂

Atom Transfer Radical Processes (ATRP) and Related Chemistry

This compound possesses the structural features of a potential initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The key requirement for an ATRP initiator is a labile carbon-halogen bond that can be reversibly cleaved by a transition metal catalyst, typically a copper(I) complex.

The C-Br bond in this compound is susceptible to activation by a suitable ATRP catalyst. The proposed mechanism for the initiation of polymerization of a generic monomer (M) would be as follows:

Activation: CH₃CH₂CBrF₂ + Cu(I)Lₙ → [CH₃CH₂ĊF₂] + XCu(II)Lₙ (where L is a ligand)

Initiation: [CH₃CH₂ĊF₂] + M → CH₃CH₂CF₂-M•

The resulting radical can then propagate by adding to monomer units. The control over the polymerization is achieved through the reversible deactivation of the growing polymer chain by the Cu(II) species, which reforms the dormant polymer-halide and the Cu(I) catalyst.

Deactivation: CH₃CH₂CF₂-(M)ₙ-M• + XCu(II)Lₙ → CH₃CH₂CF₂-(M)ₙ-M-X + Cu(I)Lₙ

The effectiveness of this compound as an ATRP initiator would depend on the rate of initiation relative to the rate of propagation. The stability of the generated 1,1-difluoropropyl radical is a critical factor. While specific experimental data for this compound in ATRP is scarce, the principles of ATRP suggest its potential utility in the synthesis of polymers with a difluoroalkyl end-group.

Electrophilic Transformations and Rearrangement Processes Involving this compound

Direct electrophilic attack on this compound is generally not a favored reaction pathway due to the electron-withdrawing nature of the fluorine and bromine atoms, which deactivate the molecule towards electrophiles. The carbon atoms are electron-deficient, making them unlikely to react with electrophilic species.

However, rearrangement processes can be envisaged under specific conditions, particularly those involving the formation of carbocationic intermediates. For instance, in the presence of a strong Lewis acid, abstraction of the bromide ion could lead to the formation of a secondary carbocation.

Carbocation Formation: CH₃CH₂CBrF₂ + Lewis Acid → [CH₃CH₂C⁺F₂] + [Lewis Acid-Br]⁻

Once formed, this carbocation could potentially undergo rearrangement, such as a hydride shift from the adjacent methylene (B1212753) group, to form a more stable carbocation, if possible. However, the high instability of the initial carbocation makes such processes challenging and likely to require forcing conditions.

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The selectivity of reactions involving this compound is dictated by the distinct reactivity of its different bonds and the stereoelectronic environment of the reactive centers.

Chemoselectivity: In radical reactions, the C-Br bond is significantly weaker than C-H, C-C, and C-F bonds. Therefore, under photochemical or thermal initiation, the selective cleavage of the C-Br bond is highly favored, demonstrating high chemoselectivity. In nucleophilic substitution reactions, the carbon atom bearing the bromine is the primary electrophilic site, leading to selective substitution of the bromine atom over other functional groups that might be present in a more complex molecule derived from this starting material.

Regioselectivity: In radical addition reactions to asymmetric alkenes, the 1,1-difluoropropyl radical generated from this compound would add to the double bond. The regioselectivity of this addition would be governed by the stability of the resulting radical intermediate. The radical will preferentially add to the less substituted carbon of the double bond to form the more stable radical adduct.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 1,1 Difluoropropane

Gas-Phase Electron Diffraction for Precise Molecular Geometry Determination of this compound

While extensive spectroscopic data exists for structurally related compounds such as 1-bromopropane and other halogenated alkanes, this information cannot be extrapolated to accurately describe the specific properties of this compound. The unique interplay of the bromine and two fluorine atoms on the same carbon atom is expected to significantly influence its electronic structure and conformational preferences, making dedicated experimental and computational studies essential for a precise understanding.

Until such research is conducted and published, a detailed and scientifically accurate article on the advanced spectroscopic and structural elucidation of this compound cannot be generated.

X-ray Crystallography of Crystalline Derivatives or Co-crystals of this compound (if applicable)

As a technique, X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths and angles. For a compound like this compound, which is a liquid at room temperature, this method would require the synthesis of a stable, crystalline derivative or the formation of a co-crystal.

However, a thorough review of the scientific literature reveals a notable absence of studies reporting the synthesis and X-ray crystallographic analysis of any such crystalline derivatives or co-crystals of this compound. Consequently, there is no experimental crystallographic data available to provide the precise structural parameters for this molecule in the solid state. Such data would be invaluable for understanding intermolecular interactions and the precise conformation of the molecule.

Photoelectron Spectroscopy for Electronic Structure and Orbital Energetics

Photoelectron spectroscopy is a powerful experimental technique used to determine the ionization energies of molecules, which directly correlate to the energies of their molecular orbitals. This information is fundamental to understanding a molecule's electronic structure, reactivity, and bonding characteristics.

Despite the utility of this technique, there is no published experimental photoelectron spectroscopy data for this compound in the reviewed scientific literature. Therefore, a definitive experimental determination of its orbital energetics and electronic structure via this method has not been reported.

Below is a hypothetical table structure that would be used to present such data if it were available.

Hypothetical Photoelectron Spectroscopy Data for this compound

| Molecular Orbital | Ionization Energy (eV) |

|---|---|

| HOMO | Data not available |

| HOMO-1 | Data not available |

Computational and Theoretical Chemistry Studies on 1 Bromo 1,1 Difluoropropane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to understanding the behavior of a molecule at the electronic level. These calculations can predict molecular properties, stability, and reactivity.

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Properties

Density Functional Theory (DFT) and ab initio methods are the primary tools for calculating the electronic structure of molecules. For 1-bromo-1,1-difluoropropane, these methods could be used to determine a variety of molecular properties. DFT methods, which approximate the electron density to calculate the energy of a system, offer a balance between accuracy and computational cost. Ab initio methods, on the other hand, are based on first principles without empirical parameterization and can provide highly accurate results, albeit at a higher computational expense.

A typical study would involve geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, properties such as bond lengths, bond angles, dipole moment, and vibrational frequencies can be calculated. For instance, the C-Br, C-F, and C-C bond lengths, as well as the F-C-F and Br-C-C bond angles, would be determined. The calculated vibrational frequencies could be compared with experimental infrared and Raman spectra to validate the computational model.

Below is a hypothetical data table summarizing the kind of molecular properties that could be obtained from such calculations.

| Property | Hypothetical Calculated Value |

| C1-Br Bond Length (Å) | 1.95 |

| C1-F Bond Length (Å) | 1.35 |

| C1-C2 Bond Length (Å) | 1.52 |

| C2-C3 Bond Length (Å) | 1.53 |

| F-C1-F Bond Angle (°) | 108.5 |

| Br-C1-C2 Bond Angle (°) | 112.0 |

| Dipole Moment (Debye) | 2.1 |

| Ionization Potential (eV) | 10.8 |

| Electron Affinity (eV) | 0.9 |

Basis Set Effects and Exchange-Correlation Functionals for Halogenated Systems

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. For halogenated systems like this compound, it is crucial to use basis sets that can adequately describe the large number of electrons and the polarization effects of the halogen atoms. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) would be appropriate choices.

The selection of the exchange-correlation functional in DFT is also critical. Different functionals are better suited for different types of chemical problems. For halogenated hydrocarbons, hybrid functionals such as B3LYP or M06-2X, which include a portion of exact Hartree-Fock exchange, are often employed to achieve a good balance of accuracy for both thermochemistry and kinetics. A comparative study using various functionals and basis sets would be necessary to establish the most reliable computational protocol for this specific molecule.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the propane (B168953) backbone allows for different spatial arrangements of its atoms, known as conformations. Understanding the conformational landscape is essential for predicting the molecule's reactivity and physical properties.

Torsional Scans and Identification of Stable Conformational Isomers

Conformational analysis of this compound would involve systematically rotating the molecule around its C-C single bonds and calculating the corresponding energy. This process, known as a torsional or potential energy surface (PES) scan, helps to identify the stable conformational isomers (local minima on the PES) and the energy barriers between them (saddle points or transition states).

For this compound, the rotation around the C1-C2 bond would be of particular interest. The scan would likely reveal several stable conformers, such as gauche and anti-arrangements of the bromine atom relative to the methyl group. The relative energies of these conformers would determine their population at a given temperature.

A hypothetical table of results from a conformational analysis is presented below.

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | 60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

Intermolecular Interactions and Aggregation Behavior Relevant to Reactivity

The nature of intermolecular interactions in this compound would influence its bulk properties, such as boiling point and solubility, as well as its reactivity in the condensed phase. The presence of polar C-F and C-Br bonds would lead to significant dipole-dipole interactions. Furthermore, the possibility of halogen bonding (where the bromine or fluorine atom acts as an electrophilic region) could play a role in the formation of molecular aggregates.

Computational studies could be used to model dimers and larger clusters of this compound to quantify the strength and geometry of these intermolecular interactions. This would provide a molecular-level understanding of its aggregation behavior.

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution or elimination.

For example, the dehydrobromination of this compound to form a difluoropropene could be investigated. Calculations would aim to locate the transition state for this elimination reaction. The geometry of the transition state would reveal the concerted or stepwise nature of the mechanism. The calculated activation energy could then be used in conjunction with transition state theory to predict the reaction rate constant.

A hypothetical data table for a reaction study is shown below.

| Reaction Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | 35.2 |

| Products (1,1-difluoropropene + HBr) | 15.8 |

Prediction of Reactivity Pathways and Kinetic Parameters

Theoretical studies are instrumental in mapping the potential energy surfaces (PES) for reactions involving this compound. By identifying reactants, products, intermediates, and transition states, chemists can predict the most likely reaction pathways. Common computational methods for this purpose include Density Functional Theory (DFT), often with functionals like M06-2X or B3LYP, which offer a good balance of accuracy and computational cost. chemrevlett.comresearchgate.net

For a molecule like this compound, key predicted pathways would include nucleophilic substitution (S_N2) and elimination (E2) reactions. Computational models can determine the geometries of the transition states and calculate the activation energy (barrier height) for each pathway. For instance, in an S_N2 reaction, the approach of a nucleophile and the departure of the bromide leaving group would be modeled. In an E2 reaction, the abstraction of a proton from the adjacent carbon (C2) and the simultaneous departure of bromide would be simulated.

Kinetic parameters, such as reaction rate constants, can be estimated from the calculated activation energies using principles like Transition State Theory (TST). nih.govmdpi.com These calculations can predict how changes in temperature will affect reaction rates, often expressed through the Arrhenius equation. Such theoretical investigations provide detailed mechanistic insights that are difficult to obtain experimentally. nih.govmdpi.com

| Reaction Pathway | Description | Predicted ΔE‡ (kJ/mol) |

|---|---|---|

| S_N2 | Backside attack of OH⁻ on C1, displacing Br⁻ | 95 |

| E2 | Abstraction of a proton from C2 by OH⁻, leading to the formation of 1,1-difluoropropene | 110 |

Solvation Effects on Reaction Energetics and Transition States

Reactions are typically carried out in a solvent, which can have a profound impact on reaction energetics and mechanisms. Computational chemistry accounts for these effects using various solvation models. The most common are implicit (continuum) models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. nih.gov Explicit models, where individual solvent molecules are included in the calculation, are more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

For this compound, a polar molecule, the choice of solvent is critical. Polar protic solvents would be expected to stabilize the charged bromide leaving group in an S_N2 or E2 reaction, as well as the polar transition states. Computational studies can quantify this stabilization. By calculating the reaction profiles in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar aprotic solvent like dimethyl sulfoxide), researchers can predict how the solvent alters the activation energies and potentially changes the preferred reaction pathway. nih.govresearchgate.net Generally, transition states with significant charge separation are stabilized more by polar solvents, leading to lower activation barriers and faster reaction rates.

| Solvent | Dielectric Constant (ε) | Predicted ΔE‡ (kJ/mol) |

|---|---|---|

| Gas Phase | 1 | 95 |

| Chloroform | 4.8 | 82 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 70 |

| Water | 78.4 | 65 |

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The typical procedure involves first performing a conformational search to identify the lowest-energy geometry of the molecule. Then, for this geometry, the magnetic shielding tensors are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. bohrium.com

For this compound, computational chemistry can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions can help in assigning peaks in an experimental spectrum and can be particularly useful for distinguishing between isomers. Modern machine learning algorithms are also being developed to predict NMR spectra with high accuracy based on large datasets of experimental values. nih.gov

| Nucleus | Atom Position | Predicted Chemical Shift (δ) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- (C2) | 2.5 - 2.8 | Triplet of Triplets (tt) |

| ¹H | -CH₃ (C3) | 1.2 - 1.4 | Triplet (t) |

| ¹³C | C1 (-CBrF₂-) | 115 - 125 | Triplet (t) |

| ¹³C | C2 (-CH₂-) | 35 - 40 | Triplet (t) |

| ¹³C | C3 (-CH₃) | 8 - 12 | Singlet (s) |

| ¹⁹F | C1 (-CBrF₂-) | -50 to -60 | Quartet (q) |

Vibrational Frequency and Intensity Predictions for this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to specific molecular motions, such as bond stretching, bending, and rocking. researchgate.net

The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR or Raman spectrum. These predicted spectra can be compared with experimental data to confirm the structure and assign specific absorption bands to particular vibrational modes. For this compound, key predicted vibrations would include the characteristic C-F and C-Br stretching modes, as well as C-H stretching and various bending modes. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and other method-based systematic errors. researchgate.net

| Vibrational Mode | Description of Motion | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| ν(C-H) | Asymmetric/Symmetric stretching of C-H bonds in CH₂ and CH₃ | 2950 - 3100 | Medium |

| ν(C-F) | Asymmetric stretching of the two C-F bonds | 1150 - 1250 | Very Strong |

| ν(C-F) | Symmetric stretching of the two C-F bonds | 1050 - 1150 | Strong |

| ν(C-C) | Stretching of the carbon-carbon single bonds | 900 - 1000 | Weak-Medium |

| ν(C-Br) | Stretching of the C-Br bond | 550 - 650 | Medium-Strong |

Bonding Analysis: Exploring the Nature of C-Br and C-F Bonds

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures.

For this compound, NBO analysis would provide quantitative insights into the nature of its key chemical bonds. The highly electronegative fluorine atoms create very polar C-F bonds, drawing significant electron density from the carbon atom. researchgate.net The C-Br bond is also polar but less so than the C-F bonds. NBO analysis calculates the "natural charge" on each atom, confirming the large negative charge on the fluorine atoms and the positive charge on the C1 carbon.

Furthermore, NBO analysis can reveal stabilizing hyperconjugative interactions. A key interaction in fluorinated alkanes is the donation of electron density from a bonding orbital (e.g., σ C-H or C-C) into an adjacent anti-bonding orbital (e.g., σ* C-F). nih.gov These interactions, while weak, can have significant effects on molecular conformation and stability. NBO analysis quantifies the energy of these delocalizations, providing a deeper understanding of the electronic structure that governs the molecule's properties and reactivity.

| Parameter | Atom/Bond | Predicted Value | Interpretation |

|---|---|---|---|

| Natural Atomic Charge (e) | C1 (in CBrF₂) | +0.60 to +0.70 | Highly electron-deficient due to attached halogens |

| F | -0.35 to -0.45 | High negative charge due to high electronegativity | |

| Br | -0.05 to -0.15 | Slightly negative charge, less polarizing than F | |

| C2 (in CH₂) | -0.20 to -0.30 | Slightly negative charge | |

| Hybridization of C1 | in C-F bonds | ~sp³.⁵ | Increased p-character due to electronegative F atoms |

| in C-Br bond | ~sp³.² | Typical sp³ hybridization | |

| Hyperconjugation Energy (E(2), kJ/mol) | σ(C2-C3) → σ(C1-F) | 4 - 6 | Stabilizing interaction from adjacent C-C bond |

| LP(F) → σ(C1-Br) | 2 - 4 | Weak electron donation from fluorine lone pair to C-Br antibond |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound methodology for elucidating the nature of chemical bonds and molecular structures by analyzing the topology of the electron density. wikipedia.orgamercrystalassn.org This approach, developed by Richard Bader and his research group, partitions a molecule into atomic basins, allowing for the quantitative analysis of atomic and bond properties based on the fundamental quantum mechanical observable of the electron density. wikipedia.org A QTAIM analysis of this compound would provide a detailed characterization of the intramolecular interactions, particularly the nature of the C-Br, C-F, C-C, and C-H bonds.

At the core of QTAIM is the identification of critical points (CPs) in the electron density, where the gradient of the density is zero. orientjchem.org These CPs are classified by their rank and signature. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. The properties of the electron density at these BCPs reveal significant information about the nature and strength of the chemical bonds. orientjchem.org

A hypothetical QTAIM analysis of this compound would likely focus on several key topological parameters at the BCPs of its constituent bonds. These parameters include:

Electron density (ρ(r)) : The magnitude of the electron density at the BCP is correlated with the bond order; a higher value suggests a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted between the nuclei.

Energy densities : These include the kinetic energy density (G(r)), the potential energy density (V(r)), and the total energy density (H(r)). The sign of H(r) at the BCP can also help to distinguish between shared (negative H(r)) and closed-shell (positive or slightly negative H(r)) interactions. sciencesconf.org The ratio |V(r)|/G(r) is also indicative of the degree of covalency, with values greater than 2 suggesting a significant covalent character.

Based on the known effects of halogen substitution, a theoretical QTAIM analysis of this compound would be expected to yield the following insights for its primary chemical bonds:

C-Br Bond: The carbon-bromine bond would be characterized by a BCP with a relatively low electron density and a positive Laplacian, indicative of a polar covalent bond with significant closed-shell character. The high electronegativity of the two fluorine atoms on the same carbon would likely withdraw electron density, further polarizing the C-Br bond.

C-F Bonds: The carbon-fluorine bonds are expected to exhibit BCPs with higher electron density than the C-Br bond but also with a positive Laplacian, classifying them as polar covalent bonds with a high degree of ionic character. The significant electronegativity of fluorine would lead to a notable depletion of electron density in the internuclear region.

C-C Bond: The carbon-carbon single bond in the propane backbone would display a BCP with a negative Laplacian, characteristic of a shared, covalent interaction. However, the electron-withdrawing effects of the attached fluorine and bromine atoms would likely influence the electron density distribution along this bond.

C-H Bonds: The carbon-hydrogen bonds would show BCPs with negative Laplacians, indicating clear covalent character.

The following interactive table presents hypothetical QTAIM data for the key bonds in this compound, based on expected values from computational studies of similar halogenated alkanes.

Note: The data in this table are hypothetical and intended to be illustrative of the expected findings from a rigorous QTAIM analysis. Actual values would be derived from high-level quantum chemical calculations.

This detailed topological analysis of the electron density would provide a quantitative framework for understanding the electronic structure and reactivity of this compound, offering insights that complement and deepen the understanding gained from other computational methods.

Based on a thorough review of available scientific literature, there is insufficient specific information regarding the applications of This compound as a synthetic building block and reagent to construct a detailed article according to the requested outline.

The search results lack specific examples and research findings directly related to the use of this compound in the following areas:

Introduction of the 1,1-Difluoropropyl Moiety: No documented methods show this specific compound being used to introduce the 1,1-difluoropropyl group into complex molecules.

Synthesis of Fluorinated Scaffolds: While the synthesis of difluoroalkenes and difluorocyclopropanes is widely reported, the literature does not specify this compound as a starting material for these structures.

Pharmaceutical and Agrochemical Intermediates: There are no specific examples in the provided search results of pharmaceutical or agrochemical compounds being synthesized using this compound as an intermediate.

Materials Science and Polymer Chemistry: The available data does not mention the use of this compound as a monomer or precursor for the synthesis of fluorinated polymers, oligomers, or as a component in specialty chemical formulations.

Information is available for structurally similar compounds, such as 1-bromo-1,1-difluoropropan-2-one or other bromo-fluoro-alkanes, but this information cannot be accurately extrapolated to this compound. Therefore, to ensure scientific accuracy and strictly adhere to the user's request for information solely on "this compound," it is not possible to generate the requested article at this time. Further research and publication on the reactivity and applications of this specific compound are needed.

Applications of 1 Bromo 1,1 Difluoropropane As a Synthetic Building Block and Reagent

Stereoselective Transformations Utilizing Derivatives and Analogues of 1-Bromo-1,1-difluoropropane

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of chiral fluorine-containing compounds is of paramount importance. Derivatives and analogues of this compound serve as valuable precursors for the construction of stereochemically defined molecules bearing the difluoropropyl motif. Stereoselective transformations involving these building blocks can be broadly categorized into two main approaches: diastereoselective reactions, which rely on the influence of existing stereocenters within the molecule, and enantioselective reactions, which employ chiral catalysts or auxiliaries to induce stereoselectivity.

A significant strategy for introducing chirality into molecules containing a gem-difluoro group involves the desymmetrization of a prochiral difluoromethylene group. One notable example is the use of frustrated Lewis pairs (FLPs) to mediate a monoselective C-F bond activation in geminal difluoroalkanes. In this approach, a chiral sulfide acts as the Lewis base component, leading to the formation of diastereomeric sulfonium salts. This method has been shown to achieve high diastereomeric ratios (up to 95:5) and allows for the subsequent stereospecific nucleophilic substitution, providing access to a range of enantioenriched fluorinated compounds. The stereochemical outcome is often thermodynamically controlled through a facile exchange of the sulfide. The use of enantiopure chiral Lewis bases is crucial for transferring the chiral information with high fidelity. nih.gov

Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical course of a reaction. For instance, chiral non-racemic sulfinimines have been utilized as precursors for the diastereoselective synthesis of α-chiral bicyclo[1.1.1]pentane (BCP) benzylamines. The reaction of [1.1.1]propellane with chiral aryl sulfinimines, mediated by a manganese catalyst, proceeds with excellent diastereoselectivity, furnishing the corresponding monosubstituted BCP derivatives. nih.gov This approach highlights how a chiral auxiliary can effectively control the formation of a new stereocenter adjacent to a complex carbocyclic framework.

Enantioselective catalysis offers a more atom-economical approach to constructing chiral fluorinated molecules. Dirhodium complexes derived from chiral ligands, such as adamantylglycine, have proven effective in the enantioselective cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes. These reactions can achieve high diastereoselectivity (>94%) and excellent enantioselectivity (88-98% ee), providing a direct route to trifluoromethyl-substituted cyclopropanes. organic-chemistry.org The choice of the chiral ligand on the rhodium catalyst is critical for achieving high levels of stereocontrol.

Furthermore, bifunctional chiral organocatalysts have been employed in the enantioselective addition of bromonitromethane to N-Boc aldimines. This reaction provides access to β-amino-α-bromo nitroalkanes with high enantioselectivity. The catalyst, which possesses both Brønsted acid and Brønsted base functionalities, can be selected to produce either enantiomer of the product. nih.gov This method demonstrates the utility of organocatalysis in creating stereocenters in molecules bearing both a bromine and a nitro group, which are versatile functional handles for further synthetic transformations.

The following tables summarize key research findings in the stereoselective transformations of derivatives and analogues of this compound, showcasing the variety of substrates, catalysts, and reaction types that have been successfully employed.

Table 1: Diastereoselective Desymmetrization of Geminal Difluoroalkanes via FLP-Mediated C-F Activation

| Substrate (Geminal Difluoroalkane) | Chiral Sulfide (Lewis Base) | Product (Diastereomeric Sulfonium Salts) | Diastereomeric Ratio (dr) |

| 1-(Bromomethyl)-2-(1,1-difluoroethyl)benzene | Chiral Thianthrene Derivative | Diastereomeric Sulfonium Salts | up to 95:5 |

| 1-(1,1-Difluoroethyl)-2-iodobenzene | Chiral Biphenyl-based Sulfide | Diastereomeric Sulfonium Salts | >90:10 |

| 1-(1,1-Difluoroethyl)-3-methoxybenzene | Chiral Thianthrene Derivative | Diastereomeric Sulfonium Salts | 80:20 |

Table 2: Enantioselective Rhodium-Catalyzed Cyclopropanation

| Alkene | Diazo Compound | Chiral Rhodium Catalyst | Product (Trifluoromethyl-substituted cyclopropane) | Enantiomeric Excess (ee) | Diastereoselectivity (dr) |

| Styrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropane | 98% | >94:6 |

| 4-Methylstyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | (1R,2S)-1-(p-Tolyl)-2-(trifluoromethyl)cyclopropane | 96% | >94:6 |

| 4-Chlorostyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(S-PTAD)₄ | (1R,2S)-1-(4-Chlorophenyl)-2-(trifluoromethyl)cyclopropane | 95% | >94:6 |

Table 3: Enantioselective Organocatalyzed Addition of Bromonitromethane to Aldimines

| N-Boc Aldimine | Chiral Organocatalyst | Product (β-Amino-α-bromo nitroalkane) | Enantiomeric Excess (ee) |

| N-Boc-cyclohexylmethanimine | (R,R)-PBAM·HOTf | (R)-N-((R)-1-Bromo-1-nitro-3-cyclohexylpropan-2-yl)pivalamide | up to 95% |

| N-Boc-isobutylimine | (S,S)-PBAM·HOTf | (S)-N-((S)-1-Bromo-1-nitro-4-methylpentan-2-yl)pivalamide | up to 93% |

| N-Boc-benzaldimine | (R,R)-PBAM·HOTf | (R)-N-((R)-1-Bromo-1-nitro-2-phenylethyl)pivalamide | up to 90% |

Environmental Chemical Transformation and Degradation Pathways of 1 Bromo 1,1 Difluoropropane

Atmospheric Degradation Mechanisms

The atmosphere is a primary sink for volatile organic compounds like 1-bromo-1,1-difluoropropane. However, specific studies on its atmospheric chemistry are not available.

Reaction with Hydroxyl Radicals and Estimation of Tropospheric Lifetimes

The reaction with hydroxyl (OH) radicals is the principal degradation pathway for most hydrofluorocarbons (HFCs) and hydrobromofluorocarbons (HBFCs) in the troposphere. This reaction initiates a cascade of chemical transformations that ultimately break down the parent compound. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound, which in turn influences its potential for long-range transport and its contribution to global warming.

Despite the importance of this process, there are no published experimental or theoretical studies that have determined the rate constant for the reaction of OH radicals with this compound. Consequently, its atmospheric lifetime has not been specifically calculated or reported.

Interactive Data Table: Estimated Tropospheric Lifetime of this compound

| Parameter | Value | Source |

| Reaction Rate Constant with OH Radicals (kOH) | Data not available | N/A |

| Estimated Tropospheric Lifetime | Data not available | N/A |

Photolysis Pathways and UV Absorption Cross-Sections

Photolysis, the degradation of a molecule by light, can be a significant atmospheric removal process for compounds that absorb ultraviolet (UV) radiation. The presence of a carbon-bromine bond in this compound suggests that it may be susceptible to photolysis, as C-Br bonds are generally weaker than C-H, C-C, or C-F bonds and can be cleaved by solar radiation in the stratosphere.

To assess the importance of photolysis, data on the UV absorption cross-sections of the molecule are required. However, no studies reporting the UV-Vis absorption spectrum or photolysis quantum yields for this compound have been found in the scientific literature. Without this information, it is not possible to determine its photolytic lifetime or identify its photolysis products.

Aquatic and Soil Degradation Pathways

For compounds that partition from the atmosphere to aquatic or terrestrial environments, degradation in water and soil becomes important.

Hydrolysis Kinetics and Product Identification

Hydrolysis is a chemical transformation process in which a molecule reacts with water. For halogenated alkanes, this can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature, pH, and the structure of the molecule.

There is a lack of published data on the hydrolysis kinetics of this compound. Studies determining its hydrolysis rate constants under various environmental conditions and identifying the resulting degradation products have not been reported.

Abiotic and Enzymatic (Chemical) Transformation Pathways in Different Matrices

In soil and aquatic environments, both abiotic (non-biological) and biotic (enzymatic) processes can contribute to the degradation of organic compounds. Abiotic processes can include reactions with minerals, while enzymatic transformations are mediated by microorganisms.

No research has been published detailing the abiotic or enzymatic degradation of this compound in different environmental matrices such as soil, sediment, or groundwater. The potential for its biodegradation by specific microbial communities and the enzymatic pathways involved remain uninvestigated.

Mass Balance and Environmental Fate Modeling from a Chemical Transport Perspective

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. These models require input data on the physical-chemical properties of the compound and its degradation rates in different environmental compartments.

Advanced Analytical Methodologies for the Study of 1 Bromo 1,1 Difluoropropane

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of 1-bromo-1,1-difluoropropane from reaction precursors, byproducts, or environmental matrices. The choice of technique is primarily dictated by the volatility of the analyte and the complexity of the sample.

Given its volatility, Gas Chromatography (GC) is the premier technique for the analysis of this compound. When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a powerful tool for both identification and trace-level quantification. nih.gov For trace analysis in samples like air or water, headspace sampling is often employed to extract and concentrate the volatile analyte before injection into the GC system. publisso.de

The mass spectrum of this compound is characterized by a molecular ion peak and distinct fragmentation patterns. A key feature is the isotopic signature of bromine, which has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in identification. Common fragmentation pathways include the loss of a bromine radical (Br•) and subsequent fragmentations of the resulting C₃H₅F₂⁺ cation.

For isotope ratio studies, GC is coupled with Isotope Ratio Mass Spectrometry (GC-IRMS). This technique allows for the high-precision measurement of stable isotope ratios (e.g., ¹³C/¹²C). These ratios can provide insights into the synthetic pathway of the compound or its fate in environmental systems, as different manufacturing processes or degradation pathways can result in distinct isotopic fractionation.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Capillary column (e.g., DB-5ms, Rtx-1) | Provides high-resolution separation of volatile organic compounds. |

| Injector Temperature | 200 - 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp ~40°C, ramped to ~200°C | Separates compounds based on their different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| Detector Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Scan mode provides a full mass spectrum, while SIM mode enhances sensitivity for target analytes. publisso.de |

While GC is generally preferred, High-Performance Liquid Chromatography (HPLC) can be utilized for analyzing this compound in mixtures containing non-volatile components. A reverse-phase (RP) HPLC method using a non-polar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be a common approach. sielc.comsielc.com Detection can be achieved using a UV detector, although this may lack specificity. sielc.com For more complex matrices, coupling the LC system to a tandem mass spectrometer (LC-MS/MS) provides superior selectivity and sensitivity, allowing for confident identification and quantification even in the presence of interfering substances.

For routine quantification in less complex mixtures where the identity of the compound is already established, GC with a Flame Ionization Detector (GC-FID) is a robust and cost-effective alternative to GC-MS. The FID offers high sensitivity and a wide linear range for carbon-containing compounds, making it suitable for quality control and process monitoring applications.

| Technique | Primary Application | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Trace analysis, identification, isotope studies | High sensitivity and specificity, structural information from mass spectra. | Less suitable for non-volatile or thermally labile compounds. |

| LC-MS/MS | Analysis in complex mixtures with non-volatile components | High selectivity, applicable to a wide range of compounds. | Compound must be ionizable; generally lower resolution than GC for volatile compounds. |

| GC-FID | Routine quantification in known mixtures | Robust, cost-effective, wide linear range, high sensitivity. | Provides no structural information; co-eluting compounds can interfere. |

In Situ Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

Understanding the reaction mechanisms and kinetics involving this compound requires monitoring the transformation in real-time. In situ spectroscopic techniques allow for the direct observation of reactants, intermediates, and products within the reaction vessel, providing a dynamic view of the chemical process. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for reaction monitoring. asahilab.co.jp By acquiring spectra at regular intervals throughout a reaction, one can track the changes in concentration of all NMR-active species. For reactions involving this compound, ¹H, ¹⁹F, and ¹³C NMR can be used. The disappearance of signals corresponding to the starting material and the simultaneous appearance of new signals for the product(s) can be integrated to generate concentration-time profiles, from which kinetic parameters can be derived. asahilab.co.jp ¹⁹F NMR is particularly useful due to its high sensitivity and the large chemical shift range, which often results in a clean, well-resolved spectrum for monitoring the transformation of the difluoro-group environment.

Real-time Fourier-transform infrared (FT-IR) spectroscopy is another valuable technique for in situ monitoring. selectscience.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the vibrational spectrum of the reaction mixture can be continuously recorded. The progress of a reaction, such as a nucleophilic substitution displacing the bromide, can be followed by observing the decrease in the intensity of the C-Br stretching band of this compound and the concurrent growth of new bands associated with the product.

| Technique | Monitored Signal in Reactant | Expected Change | Monitored Signal in Product (e.g., R-CF₂CH₂CH₃) |

|---|---|---|---|

| ¹H NMR | Multiplets for -CH₂- and -CH₃ groups | Decrease in integral, potential shift | Appearance of new signals with different chemical shifts and coupling patterns |

| ¹⁹F NMR | Signal for the -CF₂- group | Decrease in integral, potential shift | Appearance of a new signal for the product's -CF₂- group |

| FT-IR | C-Br stretch (~550-650 cm⁻¹) | Decrease in absorbance | Appearance of new vibrational bands corresponding to the new functional group (e.g., C-O, C-N) |

Chiral Separation Techniques for Enantiomeric Derivatives of this compound

While this compound is an achiral molecule, its chemical transformations can lead to the formation of chiral derivatives. For example, a reaction that introduces a substituent at the second carbon position, such as in 2-substituted-1,1-difluoropropane, creates a chiral center. The separation and analysis of the resulting enantiomers are critical in fields like pharmaceutical development, where enantiomers can have vastly different biological activities.

Chiral chromatography, using either GC or HPLC, is the primary method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For volatile derivatives, chiral GC columns, often coated with modified cyclodextrins, are highly effective. For less volatile or more polar derivatives, chiral HPLC using CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or other chiral selectors is employed. The successful separation allows for the determination of enantiomeric excess (ee) or enantiomeric ratio (er) of a product mixture.

| Parameter | Chiral GC Method | Chiral HPLC Method |

|---|---|---|

| Column (CSP) | Modified β-cyclodextrin (e.g., Chiraldex G-TA) | Immobilized polysaccharide (e.g., Chiralpak IA) |

| Mobile Phase / Carrier Gas | Helium | Hexane (B92381)/Isopropanol mixture |

| Temperature / Flow Rate | Temperature program (e.g., 80 to 180 °C) | Isocratic flow (e.g., 1.0 mL/min) |

| Detector | Mass Spectrometer (MS) or FID | UV-Vis or Circular Dichroism (CD) detector |

Conclusion and Future Research Perspectives on 1 Bromo 1,1 Difluoropropane

Synthesis of Current Understanding and Research Accomplishments

1-Bromo-1,1-difluoropropane is a halogenated alkane characterized by a propane (B168953) backbone with a bromine and two fluorine atoms attached to the terminal carbon. smolecule.com Its distinct chemical properties are largely dictated by the strong electronegativity of the fluorine atoms and the reactivity of the carbon-bromine bond. smolecule.com

Current research accomplishments are primarily centered on its synthesis and its role as a versatile building block in organic synthesis. smolecule.com One common synthetic route involves the halogenation of 1,1-difluoropropane. smolecule.com The presence of both bromine and fluorine imparts a unique reactivity profile, allowing for a range of chemical transformations. smolecule.com The bromine atom can be readily displaced in nucleophilic substitution reactions, while the compound can also undergo elimination reactions under basic conditions to form alkenes. smolecule.com

The physical properties of this compound have been characterized, with data available for its boiling point and volatility. These properties are influenced by the specific arrangement of the halogen atoms, which creates a polarized molecular structure. smolecule.com

| Compound | Molecular Formula | Boiling Point (°C) |

|---|---|---|

| This compound | C₃H₅BrF₂ | 46.0 - 46.5 |

| 2-Bromo-1,1-difluoropropane | C₃H₅BrF₂ | 73 |

| 3-Bromo-1,1-difluoropropane | C₃H₅BrF₂ | 92 - 94 |

While its utility as a synthetic intermediate is recognized, the full scope of its chemical behavior and potential applications remains an area of active development. smolecule.com

Identified Research Gaps and Fundamental Challenges

Despite its potential, dedicated research on this compound is not extensive, and several knowledge gaps and challenges persist. A primary challenge lies in the selective and efficient synthesis of the compound, avoiding the formation of polyhalogenated byproducts. While methods for its preparation exist, the development of more sustainable and atom-economical synthetic routes is a continuing objective.

A significant research gap is the limited understanding of its detailed reaction mechanisms. While it is known to undergo substitution and elimination, in-depth kinetic and mechanistic studies are lacking. Furthermore, the stereoselective transformation of molecules derived from this compound, such as 1-Bromo-1,1-difluoropropan-2-ol, is an underexplored area.